molecular formula C18H17ClN2O5S B4985234 N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Cat. No. B4985234
M. Wt: 408.9 g/mol
InChI Key: BZMBUGZFCWXVGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide often involves the condensation of aromatic aldehydes with amides or other nitrogen-containing substrates in the presence of suitable catalysts. For instance, Patel and Dhameliya (2010) describe the synthesis of benzylidene-4-oxo-thiazolidinyl derivatives through the condensation of aromatic aldehydes, showcasing a methodology that could be applicable to the synthesis of the target compound (Patel & Dhameliya, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using techniques like X-ray diffraction and quantum chemical computation. Demir et al. (2015) provide an example of such an analysis for a novel benzamide, which could offer insights into the molecular structure of N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide (Demir et al., 2015).

Chemical Reactions and Properties

The reactivity of benzamide derivatives with various reagents leads to the formation of different functional groups, which is essential for the diversity of chemical reactions they undergo. For example, reactions involving hydrazine derivatives can yield pyrazole derivatives, indicating the potential for diverse chemical transformations (Patel & Dhameliya, 2010).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often determined using analytical and spectroscopic methods. The analysis of these properties is crucial for understanding the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are pivotal for the application of these compounds in synthesis and drug design. Studies like those conducted by Demir et al. (2015) often explore these aspects to evaluate the compound's potential as a lead in drug development (Demir et al., 2015).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c1-11-10-27(24,25)21(18(11)23)14-5-3-4-12(8-14)17(22)20-15-9-13(19)6-7-16(15)26-2/h3-9,11H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMBUGZFCWXVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

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